molecular formula C8H17ClN2O2 B1382353 piperidin-2-ylmethyl N-methylcarbamate hydrochloride CAS No. 1803589-12-9

piperidin-2-ylmethyl N-methylcarbamate hydrochloride

Cat. No. B1382353
CAS RN: 1803589-12-9
M. Wt: 208.68 g/mol
InChI Key: FRYROWYCZRGVCO-UHFFFAOYSA-N
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Description

Piperidin-2-ylmethyl N-methylcarbamate hydrochloride is a chemical compound with the CAS Number: 1803589-12-9 . It has a molecular weight of 208.69 and its IUPAC name is piperidin-2-ylmethyl methylcarbamate hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H16N2O2.ClH/c1-9-8(11)12-6-7-4-2-3-5-10-7;/h7,10H,2-6H2,1H3,(H,9,11);1H . This code provides a unique identifier for the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a powder . The compound should be stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Antimicrobial Activities

Piperidin-2-ylmethyl N-methylcarbamate hydrochloride, synthesized via a two-step reaction involving Claisen-Schmidt condensation, Michael addition, and N-alkylation, has shown moderate antimicrobial activities against various bacteria and fungi. This compound, characterized by its needle-like crystals, exhibited activity against E. coli, B. subtilis, methicillin-susceptible S. aureus, methicillin-resistant S. aureus, and C. albicans (Ovonramwen et al., 2019).

Anticancer Activity

Novel quinoline derivatives of Piperidin-2-ylmethyl N-methylcarbamate have been synthesized and evaluated for their anticancer properties. Compounds of this nature have shown significant growth inhibitory effects on various human cancer cell lines, including T-47D, HeLa, HepG2, and MCF-7, demonstrating their potential as therapeutic agents in cancer treatment (Harishkumar et al., 2018).

Anti-Acetylcholinesterase Activity

Piperidine derivatives have been synthesized and found to possess potent anti-acetylcholinesterase (anti-AChE) activity. These compounds, including 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, demonstrated significant inhibition of acetylcholinesterase, suggesting potential applications in treating conditions like dementia (Sugimoto et al., 1990).

Antitubercular Agents

Piperidin-4-imine derivatives have been developed and evaluated for antitubercular activity. These compounds, synthesized with favorable pharmacokinetic profiles and tested against Mycobacterium tuberculosis, showed potent antitubercular activity, indicating their potential use in tuberculosis therapy (Revathi et al., 2015).

Antibacterial Studies

Piperidin-2-ylmethyl N-methylcarbamate derivatives have been synthesized and tested for antibacterial activity. One study focusing on N-hydroxy-3,5-dimethyl-2,6-bis(p-methylphenyl)piperidin-4-one semicarbazone showed high inhibition of Salmonella typii, indicating its potential as an antibacterial agent (VeeramaliniJ & Baskar, 2017).

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, such as piperidin-2-ylmethyl N-methylcarbamate hydrochloride, is an important task of modern organic chemistry .

properties

IUPAC Name

piperidin-2-ylmethyl N-methylcarbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2.ClH/c1-9-8(11)12-6-7-4-2-3-5-10-7;/h7,10H,2-6H2,1H3,(H,9,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRYROWYCZRGVCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)OCC1CCCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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